molecular formula C14H20O2 B121359 3,5-Di-tert-butyl-o-benzoquinone CAS No. 3383-21-9

3,5-Di-tert-butyl-o-benzoquinone

Cat. No.: B121359
CAS No.: 3383-21-9
M. Wt: 220.31 g/mol
InChI Key: NOUZOVBGCDDMSX-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-o-benzoquinone is an organic compound with the molecular formula C14H20O2. It is a derivative of benzoquinone, characterized by the presence of two tert-butyl groups at the 3 and 5 positions on the benzene ring. This compound is known for its strong oxidizing properties and is commonly used in organic synthesis and various chemical reactions .

Biochemical Analysis

Biochemical Properties

3,5-Di-tert-butyl-o-benzoquinone plays a significant role in biochemical reactions due to its oxidizing nature. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme acetylcholinesterase, where this compound acts as an inhibitor, affecting the breakdown of acetylcholine in neural synapses . Additionally, it has been used in the preparation of benzoxazole derivative ligands, which are important in coordination chemistry .

Cellular Effects

This compound influences various cellular processes. It has been observed to induce oxidative stress in cells, leading to the activation of cell signaling pathways related to stress responses. This compound can alter gene expression by modulating transcription factors that respond to oxidative stress. Furthermore, this compound affects cellular metabolism by disrupting mitochondrial function, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with acetylcholinesterase involves binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine . Additionally, this compound can induce the formation of reactive oxygen species (ROS), which further propagate oxidative damage and signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and moisture. Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress in cells, resulting in chronic cellular damage and altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild oxidative stress and modulate enzyme activity without causing significant toxicity. At high doses, this compound can cause severe oxidative damage, leading to cell death and tissue injury. Toxicological studies have identified threshold doses beyond which adverse effects become pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can undergo reduction and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it disrupts mitochondrial function and induces oxidative stress. Additionally, this compound can be found in the cytoplasm and nucleus, where it interacts with various biomolecules and influences cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butyl-o-benzoquinone can be synthesized through the oxidation of 3,5-di-tert-butylphenol. The oxidation process typically involves the use of an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an organic solvent like acetone or dichloromethane under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous oxidation of 3,5-di-tert-butylphenol using a suitable oxidizing agent in a reactor. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Di-tert-butyl-o-benzoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,6-Di-tert-butyl-1,4-benzoquinone
  • 4-tert-Butyl-5-methoxy-o-benzoquinone
  • 2-tert-Butyl-1,4-benzoquinone

Comparison: 3,5-Di-tert-butyl-o-benzoquinone is unique due to the specific positioning of the tert-butyl groups, which influences its reactivity and stability. Compared to 2,6-Di-tert-butyl-1,4-benzoquinone, it has different electronic and steric properties, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

3,5-ditert-butylcyclohexa-3,5-diene-1,2-dione
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InChI

InChI=1S/C14H20O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,1-6H3
Source PubChem
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InChI Key

NOUZOVBGCDDMSX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C(=O)C(=C1)C(C)(C)C
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Molecular Formula

C14H20O2
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DSSTOX Substance ID

DTXSID70187478
Record name 3,5-Di-tert-butyl-1,2-benzoquinone
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Molecular Weight

220.31 g/mol
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Physical Description

Dark red crystalline solid; [Alfa Aesar MSDS]
Record name 3,5-Di-tert-butyl-1,2-benzoquinone
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CAS No.

3383-21-9
Record name 3,5-Di-tert-butyl-1,2-benzoquinone
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Record name 3,5-Di-tert-butyl-1,2-benzoquinone
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Synthesis routes and methods

Procedure details

To a solution of 5 g. (22.5 mmol.) of 3,5-di-t-butylcatechol in 75 ml. of ether at 0° was added 25 g. of silver oxide. The reaction mixture was stirred at 0° for 30 minutes then at ambient temperature for an additional 30 minutes. The mixture was filtered and the filtrate was evaporated to dryness. Benzene was added to the residue and the resulting precipitate was collected by filtration and air dried to give 3,5-di-t-butyl-1,2-dioxobenzene, m.p. 110-112°.
Quantity
22.5 mmol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Di-tert-butyl-o-benzoquinone
Reactant of Route 2
3,5-Di-tert-butyl-o-benzoquinone

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